![molecular formula C13H21NO4 B11761143 2-((tert-Butoxycarbonyl)(cyclopent-2-en-1-yl)amino)propanoicacid](/img/structure/B11761143.png)
2-((tert-Butoxycarbonyl)(cyclopent-2-en-1-yl)amino)propanoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((tert-Butoxycarbonyl)(cyclopent-2-en-1-yl)amino)propanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. The cyclopent-2-en-1-yl group adds a unique structural feature to the molecule, making it an interesting subject for various chemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)(cyclopent-2-en-1-yl)amino)propanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The cyclopent-2-en-1-yl group can be introduced through a coupling reaction with the appropriate cyclopentene derivative.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of ionic liquids as solvents can also enhance the efficiency of the synthesis by providing a stable reaction environment .
Analyse Chemischer Reaktionen
Types of Reactions
2-((tert-Butoxycarbonyl)(cyclopent-2-en-1-yl)amino)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyclopent-2-en-1-yl group.
Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2-((tert-Butoxycarbonyl)(cyclopent-2-en-1-yl)amino)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in peptide synthesis and protein engineering.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-((tert-Butoxycarbonyl)(cyclopent-2-en-1-yl)amino)propanoic acid involves its ability to participate in various chemical reactions due to the presence of the Boc protecting group and the cyclopent-2-en-1-yl moiety. The Boc group can be selectively removed under acidic conditions, allowing the free amine to react with other molecules. The cyclopent-2-en-1-yl group can undergo various transformations, making the compound versatile in synthetic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-2-((tert-Butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoic acid
- N-(tert-Butoxycarbonyl)ethanolamine
- (2S)-2-((tert-Butoxycarbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)methyl)phenyl)propanoic acid
Uniqueness
2-((tert-Butoxycarbonyl)(cyclopent-2-en-1-yl)amino)propanoic acid is unique due to the presence of the cyclopent-2-en-1-yl group, which imparts distinct chemical properties and reactivity compared to other Boc-protected amino acids. This structural feature makes it particularly useful in the synthesis of photoactive peptides and other specialized compounds .
Eigenschaften
Molekularformel |
C13H21NO4 |
---|---|
Molekulargewicht |
255.31 g/mol |
IUPAC-Name |
2-[cyclopent-2-en-1-yl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
InChI |
InChI=1S/C13H21NO4/c1-9(11(15)16)14(10-7-5-6-8-10)12(17)18-13(2,3)4/h5,7,9-10H,6,8H2,1-4H3,(H,15,16) |
InChI-Schlüssel |
BGUUDWQKOJVPLF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)O)N(C1CCC=C1)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.